molecular formula C24H27N5O5S B2807874 3-((4-(4-(4-nitrophenyl)piperazine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 866866-82-2

3-((4-(4-(4-nitrophenyl)piperazine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2807874
CAS No.: 866866-82-2
M. Wt: 497.57
InChI Key: WDFAVUVOLHWAQZ-UHFFFAOYSA-N
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Description

3-((4-(4-(4-nitrophenyl)piperazine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound featuring a thienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(4-(4-nitrophenyl)piperazine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Cyclohexylmethyl Group: This step often involves the alkylation of the thienopyrimidine core using a cyclohexylmethyl halide in the presence of a base such as potassium carbonate.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced via a nucleophilic substitution reaction, where the thienopyrimidine intermediate reacts with a piperazine derivative.

    Nitrophenyl Group Addition: The final step involves the acylation of the piperazine nitrogen with 4-nitrobenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to handle larger quantities of reactants.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidative transformations, potentially forming nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of various alkyl or acyl groups onto the piperazine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. The presence of the nitrophenyl and piperazine moieties suggests it could interact with various biological targets, including enzymes and receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological target. Generally, compounds with piperazine and nitrophenyl groups can interact with enzyme active sites or receptor binding sites, potentially inhibiting or modulating their activity. The thienopyrimidine core may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Nitrophenyl)piperazine derivatives: These compounds share the piperazine and nitrophenyl groups but lack the thienopyrimidine core.

    Thienopyrimidine derivatives: These compounds have the thienopyrimidine core but may differ in the substituents attached to it.

Uniqueness

The uniqueness of 3-((4-(4-(4-nitrophenyl)piperazine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione lies in its combination of functional groups, which may confer unique biological activity and chemical reactivity compared to other compounds with similar structures.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-[[4-[4-(4-nitrophenyl)piperazine-1-carbonyl]cyclohexyl]methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O5S/c30-22(27-12-10-26(11-13-27)18-5-7-19(8-6-18)29(33)34)17-3-1-16(2-4-17)15-28-23(31)21-20(9-14-35-21)25-24(28)32/h5-9,14,16-17H,1-4,10-13,15H2,(H,25,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFAVUVOLHWAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=C(C=CS3)NC2=O)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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